Cas no 4799-66-0 (2-(1-phenylethoxy)ethanol)

2-(1-phenylethoxy)ethanol structure
2-(1-phenylethoxy)ethanol structure
Product name:2-(1-phenylethoxy)ethanol
CAS No:4799-66-0
MF:C10H14O2
MW:166.21696
CID:931662
PubChem ID:20932

2-(1-phenylethoxy)ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-(1-phenylethoxy)ethanol
    • ETHANOL,2-(ALPHA-METHYLBENZYLOXY)-
    • (+-)-(2-Hydroxy-aethyl)-(1-phenyl-aethyl)-aether
    • (+-)-2-Hydroxy-1-(1-phenyl-aethoxy)-aethan
    • (1-hydroxy)ethyl (+/-)-sec-phenylethyl ether
    • 2-(1-Phenyl-aethoxy)-aethanol
    • 2-(1-phenylethoxy)-ethanol
    • 2-(1-phenyl-ethoxy)-ethanol
    • 4-Phenyl-3-oxapentanol-1
    • AI3-00164
    • BRN 1866452
    • Ethanol, 2-(1-phenylethoxy)-
    • 2-(1-Phenylethoxy)ethanol #
    • 4799-66-0
    • SCHEMBL97127
    • Ethanol,2-(1-phenylethoxy)-
    • alpha-Methylbenzyloxy ethanol
    • WLN: Q2OY1&R
    • Ethanol, 2-(.alpha.-methylbenzyloxy)-
    • DB-375541
    • .alpha.-methylbenzyloxy ethanol
    • NSC 26601
    • BMHHGQVJEGDNJM-UHFFFAOYSA-N
    • AKOS006276527
    • NSC-26601
    • ETHANOL, 2-(alpha-METHYLBENZYLOXY)-
    • Ethanol, 2-[(.alpha.-methylbenzyl)oxy]-
    • NSC26601
    • DTXSID801312393
    • Inchi: InChI=1S/C10H14O2/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
    • InChI Key: BMHHGQVJEGDNJM-UHFFFAOYSA-N
    • SMILES: CC(C1=CC=CC=C1)OCCO

Computed Properties

  • Exact Mass: 166.09942
  • Monoisotopic Mass: 166.09938
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 29.5

Experimental Properties

  • Density: 1.039
  • Boiling Point: 257.5°C at 760 mmHg
  • Flash Point: 103.8°C
  • Refractive Index: 1.516
  • PSA: 29.46
  • LogP: 1.75650
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